
5-Isopropyl-2-methyl-1,3-dinitrobenzene
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Overview
Description
5-Isopropyl-2-methyl-1,3-dinitrobenzene is an aromatic compound characterized by the presence of two nitro groups (-NO₂) attached to a benzene ring This compound is a derivative of dinitrobenzene, with additional isopropyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-methyl-1,3-dinitrobenzene typically involves nitration reactions. The nitration of aromatic compounds like benzene is a well-established method, where concentrated nitric acid and sulfuric acid are used as nitrating agents .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes include the initial alkylation of benzene derivatives, followed by controlled nitration to ensure the selective introduction of nitro groups at the desired positions .
Chemical Reactions Analysis
Types of Reactions: 5-Isopropyl-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
5-Isopropyl-2-methyl-1,3-dinitrobenzene has been studied for its potential as an anticancer agent. Research indicates that compounds with nitro groups can interact with biological targets involved in cancer progression. For instance, dinitrobenzene derivatives have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a mechanism that disrupts microtubule dynamics and induces apoptosis in malignant cells .
Mechanistic Studies
The mechanism of action for this compound involves the formation of reactive intermediates that can interact with cellular macromolecules. These interactions may lead to oxidative stress and subsequent cell death. Studies utilizing molecular docking have indicated that this compound can bind effectively to the colchicine site on tubulin, further supporting its role as a potential anticancer agent .
Environmental Applications
Toxicological Assessments
The environmental impact of this compound has been evaluated through toxicological assessments. The compound is associated with significant ecological risks due to its potential toxicity to aquatic organisms and plants. Studies have reported adverse effects on photosynthesis in algae and toxicity thresholds ranging from 170 to 700 parts per billion .
Biodegradation Studies
Research has also focused on the biodegradation of nitroaromatic compounds like this compound in contaminated environments. Biodegradation pathways involve microbial metabolism that can transform these compounds into less harmful substances. Understanding these pathways is crucial for developing bioremediation strategies aimed at mitigating environmental pollution caused by industrial discharges .
Industrial Applications
Synthesis of Other Chemicals
In industrial settings, this compound can serve as an intermediate in the synthesis of various chemicals. Its unique structure allows it to be used in the production of dyes and pigments owing to its vibrant color properties when reacted with other chemical agents .
Explosives Research
The compound's stability and energetic properties have made it a subject of interest in explosives research. Nitro compounds are often studied for their potential use as explosives or propellants due to their high energy content and reactivity. Understanding the detonation characteristics and stability of such compounds is critical for safe handling and application in military and industrial contexts .
Case Studies
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methyl-1,3-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make it susceptible to nucleophilic attack, leading to various chemical transformations. The pathways involved include the formation of intermediates like arenium ions, which further react to form the final products .
Comparison with Similar Compounds
1,3-Dinitrobenzene: A simpler derivative with two nitro groups on the benzene ring.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group on the benzene ring.
1,3,5-Trinitrobenzene: Contains three nitro groups on the benzene ring.
Uniqueness: 5-Isopropyl-2-methyl-1,3-dinitrobenzene is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and physical properties. This compound’s specific arrangement of substituents provides distinct advantages in certain chemical reactions and applications .
Biological Activity
5-Isopropyl-2-methyl-1,3-dinitrobenzene is a member of the dinitrobenzene family, characterized by its unique molecular structure that includes two nitro groups attached to a benzene ring, along with isopropyl and methyl substituents. This compound has garnered attention due to its biological activity, particularly its toxicity and potential mutagenicity.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N2O4. The structural arrangement significantly influences its chemical reactivity and biological effects.
Property | Details |
---|---|
Molecular Formula | C10H12N2O4 |
Molecular Weight | 224.22 g/mol |
Melting Point | Data not available |
Solubility | Limited solubility in water |
Toxicity
This compound exhibits significant toxicity, primarily affecting blood chemistry. Dinitrobenzene derivatives are known to induce methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, reducing its oxygen-carrying capacity. This can lead to symptoms such as cyanosis and hypoxia in mammals.
Key Toxicological Findings:
- Methemoglobin Formation: Exposure can lead to increased levels of methemoglobin, causing reduced oxygen transport in the blood.
- Acute Toxicity: Studies indicate that acute exposure can result in lethargy and respiratory distress in laboratory animals .
Mutagenicity
Research has indicated that this compound may possess mutagenic properties. In vitro studies have shown that dinitrobenzene derivatives can cause mutations in bacterial strains such as Salmonella typhimurium. These findings suggest a potential risk for genetic damage upon exposure .
Mutagenicity Data:
- Test Systems: Salmonella typhimurium strains TA98 and TA100 have been used to assess mutagenic effects.
- Results: Positive mutagenic responses were observed at various concentrations, indicating a dose-dependent relationship between exposure and mutation rate .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Methemoglobinemia : A study involving rats exposed to varying concentrations of this compound demonstrated a significant increase in methemoglobin levels compared to control groups. The study concluded that even low-level exposure could pose health risks due to the compound's ability to induce oxidative stress in erythrocytes.
- Genotoxicity Testing : Another study assessed the genotoxic effects of the compound using the Ames test. Results indicated that the compound was mutagenic in several strains of Salmonella, reinforcing concerns about its potential carcinogenicity .
Properties
Molecular Formula |
C10H12N2O4 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-methyl-1,3-dinitro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12N2O4/c1-6(2)8-4-9(11(13)14)7(3)10(5-8)12(15)16/h4-6H,1-3H3 |
InChI Key |
SLFVHSBAQIDVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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